molecular formula C12H10O4 B1602349 Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate CAS No. 834884-73-0

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate

Cat. No.: B1602349
CAS No.: 834884-73-0
M. Wt: 218.2 g/mol
InChI Key: ZUIHUWQLICIWDI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (C₁₂H₁₀O₄) features a furan ring substituted at the 5-position with a 3-hydroxyphenyl group and a methyl ester moiety at the 2-position. The molecular weight is 218.21 g/mol, with a planar configuration stabilized by conjugation between the aromatic systems. Single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous furan carboxylates reveal triclinic space group P-1 symmetry, with dihedral angles between the phenyl and furan rings ranging from 9.5° to 93.3° depending on substituent steric effects. The ester carbonyl (C=O) bond length measures 1.21 Å, consistent with typical carboxylate derivatives, while the furan oxygen maintains a bond angle of 106.7° with adjacent carbons. Intermolecular hydrogen bonding between hydroxyl and carbonyl groups facilitates crystalline packing, as observed in related compounds.

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):
¹H NMR (300 MHz, DMSO-d₆) displays characteristic signals at δ 7.26 (d, J = 3.4 Hz, furan H₃), 7.18–7.06 (m, phenyl H₇, H₁₀, H₁₁), and 6.77 ppm (dt, J = 7.3 Hz, phenyl H₉). The methyl ester group resonates as a singlet at δ 3.75, while the phenolic hydroxyl proton appears as a broad exchangeable peak at δ 9.70. ¹³C NMR confirms the carboxylate carbon at δ 160.72 and furan carbons at δ 144.46 (C₃) and 108.19 (C₄).

Fourier-Transform Infrared Spectroscopy (FT-IR):
Key absorptions include a broad O–H stretch at 3401 cm⁻¹, ester C=O at 1675 cm⁻¹, and furan ring vibrations at 1582 cm⁻¹ (C=C) and 1025 cm⁻¹ (C–O–C). The absence of nitro or amine stretches confirms the absence of unintended functionalization.

Mass Spectrometry:
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 205.0499 ([M + H]⁺), consistent with the theoretical m/z 205.0495 for C₁₁H₉O₄. Fragmentation patterns reveal loss of CO₂ (44 Da) from the ester group and subsequent cleavage of the hydroxyphenyl moiety.

Thermodynamic Properties and Phase Behavior

The compound exhibits a melting point of 143–147°C, with decomposition observed above 170°C. Differential scanning calorimetry (DSC) of analogous furan carboxylates shows endothermic peaks corresponding to crystalline-to-isotropic transitions at 145–150°C. Solubility studies in dimethyl sulfoxide (DMSO) and methanol indicate moderate polarity, with logP values of 1.805 predicted via computational methods. Phase diagrams for related derivatives demonstrate liquid crystalline behavior in alkyl-substituted analogs, though this compound lacks mesogenic activity due to its rigid phenolic substituent.

Comparative Analysis with Furan Carboxylate Isomers

Structural analogs such as methyl 5-(4-amino-2-methylphenyl)furan-2-carboxylate (C₁₃H₁₃NO₃) exhibit redshifted UV-Vis absorption (λₘₐₓ = 290 nm vs. 265 nm for the title compound) due to enhanced electron donation from the amino group. Substituent positioning significantly impacts biological activity: meta-hydroxyphenyl derivatives show 3-fold greater enzyme inhibition than para-substituted isomers in mycobacterial assays. Crystallographic comparisons reveal that ortho-substituted furan carboxylates adopt non-planar conformations (dihedral angles >45°), reducing π-π stacking efficiency compared to the near-planar meta-hydroxyphenyl derivative. Quantum mechanical calculations further indicate a 15% increase in dipole moment for the meta isomer relative to ortho analogs, correlating with improved solubility in polar solvents.

Properties

IUPAC Name

methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHUWQLICIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584599
Record name Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-73-0
Record name Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cross-Coupling of Methyl 5-Bromofuran-2-carboxylate with 3-Hydroxyphenylboronic Acid

One of the most efficient and commonly used methods to prepare methyl 5-(3-hydroxyphenyl)furan-2-carboxylate involves Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and 3-hydroxyphenylboronic acid.

Procedure Highlights:

  • Reagents and Conditions:

    • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)
    • 3-Hydroxyphenylboronic acid (1.4 equiv)
    • Palladium catalyst: tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], typically 0.05–0.1 equiv
    • Base: Sodium carbonate (Na2CO3), aqueous 2 M solution, 4.2 equiv
    • Solvent: 1,2-Dimethoxyethane (DME) or dimethylformamide (DMF)
    • Atmosphere: Inert (nitrogen or argon)
    • Temperature: Reflux for 3–12 hours
  • Workup and Purification:

    • After completion, the reaction mixture is cooled and diluted with water.
    • Extraction with dichloromethane (CH2Cl2) or ethyl acetate.
    • Drying over anhydrous sodium sulfate (Na2SO4).
    • Concentration under reduced pressure.
    • Purification by silica gel column chromatography.

Yields and Purity:

  • Yields reported for similar compounds in this series are typically high, around 80–90%.
  • The method provides the desired this compound with good purity after chromatographic purification.

Preparation from Methyl 5-Formylfuran-2-carboxylate and 3-(2-Hydroxyethyl)phenol via Aldol-Type Condensation and Reduction

An alternative synthetic route involves the preparation of 3-(2-hydroxyethyl)phenol as an intermediate, followed by its reaction with methyl 5-formylfuran-2-carboxylate under basic conditions to form the target compound or its precursors.

Key Steps:

  • Synthesis of 3-(2-Hydroxyethyl)phenol:

    • Reduction of 3-hydroxyphenyl acetic acid using sodium borohydride (NaBH4) in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in tetrahydrofuran (THF).
    • Reflux for 3 hours.
    • Workup includes extraction with ethyl acetate, drying, and silica gel chromatography.
    • Yield: Approximately 85%.
  • Coupling with Methyl 5-Formylfuran-2-carboxylate:

    • The 3-(2-hydroxyethyl)phenol is reacted with methyl 5-formylfuran-2-carboxylate in dimethylformamide (DMF) using lithium bis(trimethylsilyl)amide (LiN(TMS)2) as a base at -78 °C, then warmed to room temperature.
    • After stirring, the reaction is quenched with ammonium chloride solution.
    • Extraction and purification by silica gel chromatography.
    • Yield: Around 48% for the coupling product.
  • Hydrolysis or further functional group manipulation can then afford this compound or related derivatives.

Reduction and Functional Group Transformation Approaches

In some cases, this compound can be accessed by reduction of aldehyde intermediates or by selective functional group transformations on preformed furan carboxylate derivatives.

  • Hydrogenation:

    • The compound of formula (Ia), a racemic mixture of furan derivatives, can be subjected to catalytic hydrogenation using palladium on charcoal to reduce double bonds or other reducible groups, leading to the target compound or its saturated analogs.
  • Methylation:

    • Methylation of 5-formylfuran-2-carboxylic acid to obtain methyl 5-formylfuran-2-carboxylate is a common preparatory step.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Suzuki-Miyaura Cross-Coupling Methyl 5-bromofuran-2-carboxylate, 3-hydroxyphenylboronic acid, Pd(PPh3)4, Na2CO3, DME, reflux, inert atmosphere 80–90 High yield, widely used, requires Pd catalyst
Aldol-Type Condensation & Reduction 3-(2-hydroxyethyl)phenol, methyl 5-formylfuran-2-carboxylate, LiN(TMS)2, DMF, -78 °C to RT ~48 Multi-step, moderate yield, requires low temperature control
Reduction of Aldehyde Intermediates Pd/C hydrogenation Variable Used for saturation or isomer purification
Methylation of 5-Formylfuran-2-carboxylic acid Methylating agents (e.g., diazomethane) High Prepares key intermediate

Research Findings and Analytical Data

  • NMR Analysis:

    • $$^{1}H$$-NMR and $$^{13}C$$-NMR spectra confirm the structure and purity of the synthesized this compound.
    • Typical chemical shifts for the furan ring protons appear around 6.2–7.0 ppm.
    • The hydroxyphenyl group exhibits characteristic aromatic proton signals between 6.5–7.5 ppm.
    • The methyl ester group shows a singlet near 3.6 ppm.
  • Chromatographic Purification:

    • Silica gel column chromatography using hexane/ethyl acetate mixtures (ratios ranging from 10:1 to 20:1) effectively separates the product from impurities.
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula $$C{12}H{10}O_4$$.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes basic hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions Details
ReagentsNaOH (2.5 mmol) in THF/H₂O (2:1)
TemperatureRoom temperature
Reaction Time5 hours
Yield78–89%
Product5-(3-Hydroxyphenyl)furan-2-carboxylic acid

This hydrolysis is reversible; esterification of the carboxylic acid with methanol under acidic conditions regenerates the methyl ester .

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS due to its electron-rich nature, with reactivity directed by the electron-withdrawing ester group.

Key Reactions:

  • Halogenation : Bromination occurs at the 4-position of the furan ring using Br₂ in the presence of FeBr₃ .

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Regioselectivity:

The ester group (-COOCH₃) deactivates the furan ring, directing electrophiles to the less deactivated positions (typically C4 or C5).

Functionalization of the Hydroxyphenyl Group

The 3-hydroxyphenyl substituent enables further modifications:

Oxidation

The phenolic group can be oxidized to a quinone under strong oxidizing agents like KMnO₄, though specific data for this compound remains unexplored .

Reduction Reactions

The ester group is reducible to a primary alcohol:

Reaction Conditions Details
ReagentsLiAlH₄ in dry THF
Product5-(3-Hydroxyphenyl)furan-2-methanol

This reduction is thermodynamically favorable but requires anhydrous conditions .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield
Ester hydrolysisNaOH, THF/H₂O, RTCarboxylic acid78–89%
BrominationBr₂, FeBr₃4-Bromo derivativeN/A
Williamson ether synthesis1-Bromo-2-methylpropane, K₂CO₃, DMFEther derivativeN/A

Research Findings

  • Antibacterial Derivatives : Ether derivatives exhibit enhanced activity against Mycobacterium tuberculosis (IC₅₀ = 1.2–3.8 μM) .

  • Cytotoxicity : Hydrolysis products (carboxylic acids) show moderate cytotoxicity in cancer cell lines (IC₅₀ = 12–25 μM) .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

MHF is utilized as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including esterification, oxidation, and substitution processes. The compound can be synthesized through the esterification of 5-(3-hydroxyphenyl)furan-2-carboxylic acid with methanol under acidic conditions.

Synthetic Routes

The following table summarizes key synthetic routes for MHF:

Reaction Type Starting Materials Conditions Products
Esterification5-(3-hydroxyphenyl)furan-2-carboxylic acid + MethanolAcid catalystMethyl 5-(3-hydroxyphenyl)furan-2-carboxylate
OxidationMHFOxidizing agentQuinone derivatives
ReductionMHFReducing agentAlcohol derivatives

Biological Activities

Antimicrobial Properties

MHF has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as moderate activity against Gram-negative bacteria . The mechanism of action involves disruption of bacterial cell walls and membranes, leading to cell lysis.

Anticancer Potential

Research has highlighted the potential of MHF in cancer treatment. In vitro studies have shown that MHF displays selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition at low concentrations . The compound's ability to modulate cellular signaling pathways contributes to its anticancer effects.

Case Studies

  • Study on Antimicrobial Activity
    • A study conducted by Taechowisan et al. evaluated the antibacterial activity of MHF against several bacterial strains. Results showed that MHF had a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Investigation of Anticancer Effects
    • Another research project focused on the cytotoxic effects of MHF on cancer cells. The findings revealed that MHF induces apoptosis in HeLa and HepG2 cells, suggesting its viability as a lead compound for developing new anticancer drugs .

Industrial Applications

MHF is also explored for its utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is primarily related to its ability to interact with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The furan ring can also engage in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • This may improve solubility and binding to biological targets like enzymes involved in iron acquisition in mycobacteria . Electron-withdrawing groups (e.g., nitro, fluoro in and ) increase molecular planarity and stabilize stacking interactions, critical for antimycobacterial activity. However, they may reduce bioavailability due to increased hydrophobicity.
  • Synthesis and Crystallinity :

    • Fluorinated derivatives (e.g., ) are synthesized via Meerwein arylation, yielding high-quality crystals suitable for X-ray diffraction studies . In contrast, hydroxylated analogs may require protective group strategies to prevent side reactions during synthesis.

Biological Activity

Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a hydroxyl group on the phenyl moiety and an ester functional group. Its molecular formula is C12H12O4C_{12}H_{12}O_4, and it has a molecular weight of approximately 220.22 g/mol. The structure allows for various interactions with biological targets, influencing its activity in cellular systems.

Enzyme Interactions

The compound exhibits interactions with several enzymes, particularly oxidoreductases, which are crucial in metabolic pathways. These interactions can lead to either inhibition or activation of enzyme activity, impacting overall metabolic processes within cells.

The mechanism of action involves binding to specific sites on enzymes, altering their conformation and function. For instance, it has been shown to modulate the MAPK/ERK signaling pathway, which plays a pivotal role in cell proliferation and differentiation .

Cellular Effects

This compound influences various cellular processes:

  • Cell Signaling : The compound modulates key signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : It affects the transcription of genes involved in metabolic regulation, potentially leading to altered cellular metabolism.
  • Cytotoxicity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound displays significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and HepG2. The compound's IC50 values indicate its effectiveness:

Cell LineIC50 (µg/mL)
HeLa62.37
HepG2Not specified
VeroNot specified

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values highlight its effectiveness:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis250
Escherichia coli250

These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Studies

  • Study on Antihyperlipidemic Activity : A study involving Wistar rats demonstrated that derivatives of this compound exhibited significant antihyperlipidemic effects, suggesting its utility in managing lipid profiles .
  • Synthesis and Biological Assessment : Another research effort synthesized various analogs of this compound and assessed their biological activities against Mycobacterium tuberculosis, revealing promising results for potential anti-tubercular therapies .

Q & A

Q. What are the key synthetic routes for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via esterification or hydrolysis reactions. For example, hydrolysis of the methyl ester group using 10% NaOH at 90°C for 24 hours yields 5-(3-hydroxyphenyl)furan-2-carboxylic acid, a common intermediate for bioactive derivatives . Optimization involves adjusting reaction time, temperature, and base concentration to maximize yield and purity. Characterization via NMR and HPLC (as described for related furan derivatives) ensures product integrity .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical. SHELXL refines small-molecule structures against diffraction data, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement . Validation metrics (e.g., R-factors, electron density maps) must align with IUCr standards to confirm structural accuracy .

Q. What biological activities have been explored for derivatives of this compound?

this compound serves as a precursor for anti-hyperlipidemic agents. For instance, coupling with aminobenzophenones yields N-benzoylphenyl derivatives (e.g., compounds 3a and 3b ), which show in vivo activity by modulating lipid metabolism . Bioactivity screening typically involves animal models and enzymatic assays to evaluate therapeutic potential.

Q. Which analytical methods are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is effective for quantifying purity, as demonstrated for structurally similar furan carboxylic acids . Stability studies under varying pH and temperature conditions, coupled with mass spectrometry (MS), identify degradation products.

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystalline packing of this compound?

Graph set analysis (as per Etter’s formalism) reveals directional hydrogen-bonding motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) that stabilize crystal lattices. The hydroxyl and carboxyl groups likely form intermolecular O–H···O bonds, influencing solubility and melting behavior. Computational tools can predict these interactions before experimental validation .

Q. What structure-activity relationships (SAR) guide the design of bioactive derivatives?

Modifying the hydroxyl group at the 3-phenyl position or substituting the carboxylate moiety alters bioactivity. For example, ester-to-amide conversion (as in 3a/3b ) enhances metabolic stability and target affinity . SAR studies require systematic variation of functional groups followed by in vitro/in vivo pharmacological testing.

Q. How can computational chemistry predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the electron-rich furan ring and phenolic -OH group are reactive hotspots. Solvent effects on tautomerism (e.g., keto-enol equilibria) can also be modeled .

Q. How should researchers address contradictions in crystallographic or synthetic data?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Re-refinement using SHELXL with updated restraints or alternative space groups resolves such issues . In synthesis, inconsistent yields could stem from competing side reactions (e.g., ester hydrolysis under basic conditions), necessitating reaction monitoring via TLC or in situ IR .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Continuous flow reactors improve heat/mass transfer for hydrolysis steps, reducing reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures scalability. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for esterification to avoid hydrolysis .
  • Crystallography : Use PLATON to check for missed symmetry or twinning .
  • Bioactivity Testing : Include positive controls (e.g., statins for anti-hyperlipidemic assays) to benchmark efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
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